

# Application Notes and Protocols for SU-8000 in Multi-Layer Structure Fabrication

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of multi-layer microstructures using SU-8 series photoresists, with a focus on the SU-8 2000 and 3000 series, often referred to generically in processing discussions that apply to the broader SU-8 family, including high-viscosity formulations suitable for thick layers sometimes colloquially grouped under a hypothetical "SU-8000" series in terms of application thickness. These protocols are essential for applications in microfluidics, MEMS, and tissue engineering, particularly within the drug development sector for creating complex, three-dimensional cellular environments and analysis platforms.

## Introduction to SU-8 for Multi-Layer Structures

SU-8 is a negative-tone, epoxy-based photoresist capable of producing high-aspect-ratio microstructures with vertical sidewalls.[1][2][3][4] Its excellent mechanical, chemical, and thermal stability, coupled with optical transparency, makes it an ideal material for fabricating robust multi-layer devices.[1][2][3] The ability to create complex 3D geometries by stacking multiple SU-8 layers allows for the development of sophisticated microfluidic networks, intricate tissue scaffolds, and advanced sensor integrations.[5][6][7]

The fabrication of multi-layer SU-8 structures can be achieved through two primary methods:

 Sequential Processing: This involves the repeated coating, baking, and exposure of successive SU-8 layers on top of each other, followed by a single development step at the



end.[6] This technique is advantageous for creating monolithic structures with fine features. [6]

 Bonding of Individual Layers: In this method, individual SU-8 layers are patterned on separate substrates and then bonded together.[5][7] This approach offers versatility in combining different materials and pre-fabricated components.[7]

This document will focus on the sequential processing method, providing a detailed protocol for fabricating multi-layer structures up to several hundred micrometers in thickness.[6]

# **Experimental Protocols**Substrate Preparation

Proper substrate preparation is critical for ensuring strong adhesion of the initial SU-8 layer, which is fundamental to the stability of the entire multi-layer structure.[1][8][9]

### Materials:

- Silicon or glass wafers
- Acetone
- Isopropyl alcohol (IPA)
- Deionized (DI) water
- Nitrogen gas source
- Hot plate
- (Optional) Adhesion promoter such as HMDS or OmniCoat[9][10][11]
- · (Optional) Oxygen plasma system

#### Protocol:

Rinse the substrate with acetone, followed by IPA, and then DI water for 15-30 seconds.



- Dry the substrate thoroughly with a stream of nitrogen gas.[8]
- Dehydrate the substrate by baking on a hot plate at 150-200°C for at least 15 minutes to remove any residual moisture.[8][12]
- (Optional but recommended for enhanced adhesion) Apply an adhesion promoter.
  - For HMDS, apply for 30 seconds and then spin coat at 3000 rpm for 30 seconds.
  - Alternatively, an oxygen plasma treatment can be used to activate the surface.[8] A thin layer of SU-8 itself can also act as an adhesion promoter for subsequent thicker layers.
     [10][13]

## **Multi-Layer SU-8 Processing**

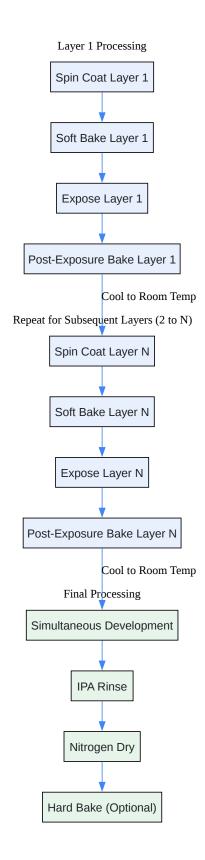
This protocol details the sequential processing of multiple SU-8 layers with a single development step at the end.[6] Alternating between thin (e.g., SU-8 2010) and thick (e.g., SU-8 2100) resists can be used to achieve complex 3D structures.[6]

#### Materials:

- SU-8 photoresist (e.g., SU-8 2000 series for various thicknesses)
- · Spin coater
- Levelled hot plates
- UV light source (mask aligner) with a 365 nm filter
- Photomasks for each layer
- SU-8 developer (e.g., PGMEA)
- Isopropyl alcohol (IPA)
- Beakers

### Protocol Workflow:





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Caption: Workflow for sequential multi-layer SU-8 fabrication.



### **Detailed Steps:**

- First Layer Coating:
  - Dispense the desired SU-8 resist onto the prepared substrate (~1 ml per inch of wafer diameter).[14]
  - Spin coat at the appropriate speed to achieve the desired thickness (refer to Table 1). A
    typical two-step process involves a spread cycle at 500 rpm for 5-10 seconds followed by
    a spin cycle at a higher speed for 30 seconds.[3][15]
- First Layer Soft Bake (Pre-Exposure Bake):
  - Place the coated substrate on a leveled hot plate.
  - For layers up to 50 μm, a two-step bake is recommended: 65°C followed by 95°C. For thicker layers, a ramped heating and cooling process is crucial to minimize stress and prevent cracking.[16][17] Refer to Table 2 for recommended baking times.
- First Layer Exposure:
  - Align the first photomask with the substrate.
  - Expose the substrate to UV light (i-line, 365 nm). The exposure dose depends on the layer thickness (see Table 3).
- First Layer Post-Exposure Bake (PEB):
  - The PEB is critical for cross-linking the exposed SU-8.[13]
  - Similar to the soft bake, use a two-step or ramped baking process. Refer to Table 2 for PEB times. Allow the substrate to cool slowly to room temperature.[16]
- Subsequent Layer Processing:
  - Repeat steps 1-4 for each subsequent layer, applying the next SU-8 formulation and using the corresponding photomask. It is important to ensure the substrate has fully cooled before coating the next layer.



- · Simultaneous Development:
  - After the PEB of the final layer and cooling to room temperature, immerse the substrate in SU-8 developer.
  - Gently agitate until the unexposed resist is fully dissolved. Development time is highly
    dependent on the total thickness of the multi-layer structure.[18] A whitish residue
    appearing during a subsequent IPA rinse indicates incomplete development.[14]
- · Rinsing and Drying:
  - Rinse the substrate thoroughly with IPA for approximately 30 seconds to remove the developer and any uncured resist.[14]
  - Dry the substrate with a gentle stream of nitrogen gas.[14]
- Hard Bake (Optional):
  - For applications requiring enhanced mechanical stability, a final hard bake can be performed. This step further cross-links the SU-8 structure.[17] Typical hard bake temperatures range from 150°C to 200°C for 20-30 minutes.[17]

## **Data Presentation**

Table 1: Spin Coating Parameters for SU-8 2000 Series

SU-8 Resist	Desired Thickness (µm)	Spin Speed (rpm)	Approximate Final Thickness (µm)
SU-8 2010	10 - 20	1800 - 3000	15 - 10
SU-8 2025	25 - 50	2000 - 4000	50 - 25
SU-8 2050	50 - 100	2000 - 3000	80 - 50
SU-8 2075	75 - 150	1800 - 2500	125 - 75
SU-8 2100	100 - 250	1000 - 2000	250 - 100



Note: These are starting parameters and may require optimization based on equipment and environmental conditions. Data compiled from multiple sources.[3][6][19]

Table 2: Recommended Bake Times (in minutes) for

Single Lavers

Thickness (µm)	Soft Bake @ 65°C	Soft Bake @ 95°C	PEB @ 65°C	PEB @ 95°C
10 - 20	2 - 3	5 - 7	1 - 2	5 - 6
20 - 50	3 - 5	7 - 10	3 - 5	6 - 8
50 - 100	5 - 10	15 - 30	5 - 10	10 - 15
100 - 200	10 - 20	30 - 60	10 - 15	15 - 25

Note: For multi-layer processing, baking times for subsequent layers may need to be increased to account for the insulating effect of the underlying layers.[16] A slow ramp rate (e.g., 5°C/min) is recommended for thicker films to minimize stress.[16]

**Table 3: Exposure Doses** 

Thickness (µm)	Exposure Dose (mJ/cm²)
10 - 20	120 - 160
20 - 50	160 - 250
50 - 100	250 - 400
100 - 200	400 - 600

Note: These are typical doses for i-line (365 nm) exposure. The optimal dose may vary depending on the UV source intensity and substrate reflectivity.

## **Troubleshooting Common Issues**

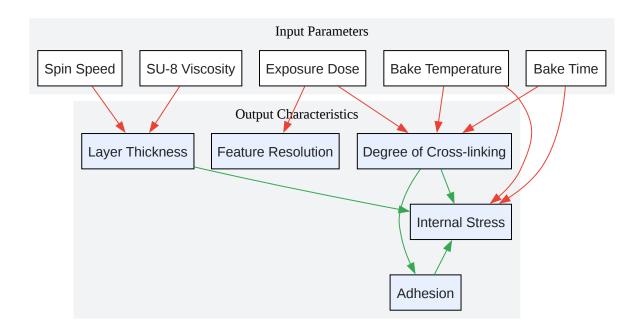


Issue	Potential Cause(s)	Recommended Solution(s)
Cracking/Peeling	Poor adhesion, high internal stress from rapid temperature changes.	Improve substrate cleaning and dehydration; use an adhesion promoter; implement slow temperature ramps for baking steps.[6][8][16]
"T-topping" or Undercut Profile	UV absorption at wavelengths shorter than 350 nm; airborne amine contamination.	Use a long-pass filter to block short-wavelength UV; ensure a clean processing environment. [20]
Wrinkles between layers	Outgassing from an underbaked lower layer during the baking of the subsequent layer.	Increase the soft bake time or temperature of the lower layer to ensure complete solvent removal.[21]
Incomplete Development	Insufficient development time; exhausted developer.	Increase development time with agitation; use fresh developer.[14]

# Logical Relationships in Multi-Layer SU-8 Processing

The successful fabrication of multi-layer SU-8 structures depends on the interplay of several key process parameters. The following diagram illustrates these relationships.





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Caption: Key parameter relationships in SU-8 multi-layer fabrication.

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